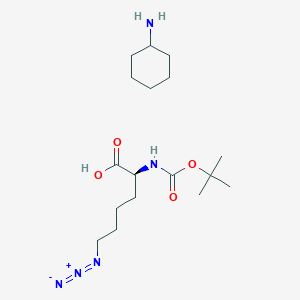

N-α-叔丁氧羰基-ε-叠氮化-L-赖氨酸环己胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-alpha-t-Butyloxycarbonyl-epsilon-azido-L-lysine cyclohexylamine, also known as Boc-Lys(Azido)-OH, is a chemical compound that is commonly used in scientific research. This compound is a derivative of lysine, an amino acid that is essential for protein synthesis in the body. The azido group in Boc-Lys(Azido)-OH makes it a useful tool for studying protein interactions and protein synthesis.

科学研究应用

生物医学材料开发

聚-α-谷氨酸(α-PGA)和聚-α-赖氨酸(α-PL)由于其水溶性、生物降解性、可食用性和无毒性,已被合成用于潜在的生物医学应用。这些特性使它们适用于生物医学材料、药物递送载体和生物粘合剂的开发 (石, 范, 和沈, 2004).

药物递送系统

ε-聚赖氨酸(ε-PL)以其生物降解性和无毒性而著称,使其成为药物递送系统的理想候选者。它在生理 pH 值下的聚阳离子特性强调了其在生物医学应用中的潜力,尤其是在药物递送方面 (舒克拉, 辛格, 潘迪, 和米什拉, 2012).

治疗剂

探索赖氨酸特异性脱甲基酶 1 (LSD1) 抑制剂用于治疗急性髓细胞白血病 (AML) 突出了赖氨酸修饰在开发新型治疗剂中的作用。LSD1 在白血病干细胞的自我更新中起着至关重要的作用,可逆的 LSD1 抑制剂已被研究为潜在的治疗方法 (莫尔德, 麦戈纳格尔, 怀斯曼, 威廉姆斯, 和乔丹, 2015).

抗氧化活性分析

对抗氧化剂及其在医学和药学等各个领域的意义的研究非常重要。用于确定抗氧化剂活性的各种测试,如 ORAC、HORAC、TRAP、TOSC、CUPRAC、FRAP 等,涉及化学反应和分光光度法。这些方法已成功应用于分析复杂样品的抗氧化能力 (蒙特亚努和阿佩特雷, 2021).

作用机制

Target of Action

Boc-L-Lys(N3)-OH (CHA), also known as MFCD09750502 or N-alpha-t-Butyloxycarbonyl-epsilon-azido-L-lysine cyclohexylamine, is primarily used in the field of synthetic organic chemistry and peptide synthesis . Its primary targets are the amine groups that need protection during these synthesis processes .

Mode of Action

The compound acts as an amine-protecting group in multi-step reactions . It protects the amine groups from reacting prematurely during the synthesis process. The Boc group can be removed later when the amine group is needed for further reactions .

Biochemical Pathways

The compound is involved in the synthesis of various biochemical compounds. For instance, it has been used in the synthesis of star poly(L-lysine) (PLL) homo- and copolymers . These polymers have shown excellent antimicrobial activity and improved biocompatibility .

Result of Action

The use of Boc-L-Lys(N3)-OH (CHA) in synthesis reactions results in the successful creation of complex organic compounds. For example, it has been used to create star PLL homo- and copolymers with antimicrobial properties .

Action Environment

The action of Boc-L-Lys(N3)-OH (CHA) can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the deprotection of the Boc group can be achieved under certain conditions using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) .

属性

IUPAC Name |

(2S)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;cyclohexanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O4.C6H13N/c1-11(2,3)19-10(18)14-8(9(16)17)6-4-5-7-13-15-12;7-6-4-2-1-3-5-6/h8H,4-7H2,1-3H3,(H,14,18)(H,16,17);6H,1-5,7H2/t8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHYBEBTGVUZET-QRPNPIFTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCN=[N+]=[N-])C(=O)O.C1CCC(CC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCN=[N+]=[N-])C(=O)O.C1CCC(CC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{5-Azaspiro[2.4]heptan-7-yl}acetic acid](/img/structure/B6592453.png)